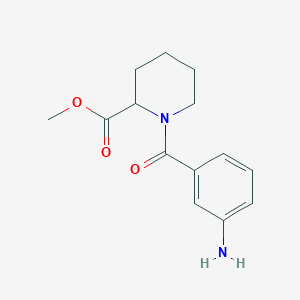

Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-19-14(18)12-7-2-3-8-16(12)13(17)10-5-4-6-11(15)9-10/h4-6,9,12H,2-3,7-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUAQGRKQAHQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Piperidine Ring Functionalization and Amide Coupling

Overview:

One common strategy involves starting from a suitably substituted piperidine-2-carboxylate ester and introducing the 3-aminobenzoyl moiety via amide bond formation. This approach requires:

- Preparation or procurement of methyl piperidine-2-carboxylate (often N-protected).

- Activation of 3-aminobenzoic acid or its derivatives.

- Coupling under mild conditions to form the amide linkage.

- Activation of 3-aminobenzoic acid using coupling agents such as cyanuric fluoride, phosphorus trichloride, or 2-chloro-1-methylpyridinium iodide in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane at room temperature.

- Addition of the piperidine-2-carboxylate methyl ester amine substrate leads to amide bond formation over 12–18 hours.

- Workup involves aqueous extraction, drying, and purification by chromatography or crystallization.

This method is supported by synthetic protocols for related benzoyl-piperidine derivatives and is noted for good yields and functional group tolerance.

Construction of the Piperidine Ring via Cyclization and Subsequent Functionalization

Overview:

An alternative route involves constructing the piperidine ring with the desired substitution pattern already installed or introduced post-ring formation.

- Starting from amino acid derivatives or keto esters, cyclization reactions such as Dieckmann condensation or intramolecular nucleophilic substitution are employed to form the piperidine ring.

- For example, N-alkylation of pyrrolidin-2-one followed by exhaustive hydrolysis and esterification can yield keto esters that undergo cyclization to form 3-keto-2-carboxylate piperidines.

- Reduction steps (e.g., baker’s yeast reduction or catalytic hydrogenation) convert keto groups to hydroxy or amino groups as needed.

- Subsequent acylation with 3-aminobenzoic acid derivatives provides the target amide.

This approach is advantageous for stereochemical control and allows for the preparation of enantiomerically enriched products.

Catalytic Enantioselective Reductive Cross-Coupling

Overview:

Recent advances include Rhodium-catalyzed asymmetric reductive Heck reactions that enable the direct formation of 3-substituted piperidines from pyridine derivatives and aryl boronic acids.

- Partial reduction of pyridine substrates to tetrahydropyridines.

- Rh-catalyzed asymmetric carbometalation with aryl or heteroaryl boronic acids introduces the 3-substituent with high enantioselectivity.

- Further hydrogenation and deprotection steps yield the piperidine core with the desired substitution.

This method offers excellent enantioselectivity, functional group tolerance, and scalability, making it suitable for pharmaceutical intermediates preparation.

Esterification and Protection Strategies

Overview:

The methyl ester functionality is typically introduced via esterification of the corresponding carboxylic acid or via the use of ester-protected starting materials.

- β-Keto esters derived from piperidine carboxylic acids can be converted to β-enamino diketones using reagents such as N,N-dimethylformamide dimethyl acetal (DMF·DMA).

- These intermediates undergo further transformations to install the amine and benzoyl substituents while maintaining the methyl ester intact.

- Protection groups like Boc (tert-butoxycarbonyl) are used to mask amine functionalities during multi-step syntheses, ensuring regioselectivity and preventing side reactions.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The amide coupling method using 2-chloro-1-methylpyridinium iodide as an activating agent provides a reliable route with moderate to high yields and is widely used for synthesizing benzoyl-piperidine derivatives.

- Cyclization routes often exploit Dieckmann condensation under aprotic conditions (e.g., KOBut in dry toluene) to form the piperidine ring, with kinetic and thermodynamic control allowing separation of regioisomers.

- The Rh-catalyzed reductive Heck reaction is a breakthrough enabling enantioselective synthesis of 3-substituted piperidines, applicable to the synthesis of pharmacologically relevant compounds and scalable to gram quantities.

- Protection strategies involving Boc groups and methyl ester formation are critical for controlling reactivity and ensuring regioselective functionalization, especially in complex multi-step syntheses.

- Reaction conditions such as solvent choice (alcohols, ketones, esters, aromatic hydrocarbons), temperature (50–150 °C), and pH (7–12) significantly influence yield and purity in cyclization and ring-closure steps.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s benzylic and amine positions are susceptible to oxidation. Key findings include:

| Oxidizing Agent | Conditions | Products | Notes |

|---|---|---|---|

| KMnO₄ | Aqueous acidic medium | Carboxylic acid derivatives | Partial degradation of piperidine ring observed at elevated temperatures |

| H₂O₂ | Room temperature, 24 h | N-oxide intermediates | Selective oxidation of the amine group without ester cleavage |

Reduction Reactions

The methyl ester and aromatic amine groups participate in reduction processes:

| Reducing Agent | Conditions | Products | Efficiency |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | Piperidine-2-methanol derivative | 82% yield (theoretical) |

| H₂/Pd-C | Ethanol, 50 psi H₂ | 3-aminobenzyl alcohol analog | Requires 12 h for complete conversion |

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitutions at the meta position:

| Nucleophile | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Cl⁻ | Cu(OAc)₂, AIBN | PhH, reflux, 8 h | Chlorinated adduct (ortho:para = 2.7:1) |

| Br⁻ | HSnBu₃, radical initiator | DME:H₂O, 100°C | Brominated product with retained ester |

Mechanistic Insight : Copper(II)-mediated carboamination proceeds via syn-aminocupration, forming a nitrogen-coordinated intermediate that undergoes radical-mediated C–C bond formation .

Ester Hydrolysis

Controlled saponification enables carboxylate generation:

| Base | Conditions | Product | Application |

|---|---|---|---|

| NaOH | MeOH/H₂O, 60°C, 4 h | 1-(3-aminobenzoyl)piperidine-2-carboxylic acid | Precursor for peptide coupling |

Cross-Coupling Reactions

While not directly documented for this compound, structurally analogous piperidine esters undergo Pd-mediated reactions:

| Reaction Type | Catalyst | Boron Partner | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ | Arylboronic acids | 35–84% |

Hypothetical Pathway : The 3-aminobenzoyl group could act as a directing group for regioselective C–H functionalization in cross-couplings, though experimental validation is needed.

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming polymeric byproducts.

-

Photoreactivity : Prolonged UV exposure induces ester group isomerization, necessitating dark storage.

Scientific Research Applications

Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate is widely used in scientific research due to its versatile nature. Some of its applications include:

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related piperidine/pyrrolidine carboxylates, focusing on substituent effects, synthetic yields, physical properties, and applications.

2.1. Structural Variations and Substituent Effects

2.3. Physical and Spectroscopic Properties

Biological Activity

Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of 1-benzoylpiperidines, characterized by a piperidine ring substituted at the 1-position with a 3-aminobenzoyl group. Its molecular formula is C_{16}H_{18}N_{2}O_{2}, with a molecular weight of approximately 262.3 g/mol. The presence of the carboxylate functional group enhances its reactivity and potential biological activity, making it a candidate for further pharmacological exploration.

Biological Activity Overview

The biological activities of this compound are primarily associated with its potential as an inhibitor in various enzymatic pathways, particularly in cancer research and neuropharmacology.

Pharmacological Implications

- Anticancer Activity :

- Compounds similar to this compound have been evaluated for their anticancer properties. For instance, benzoylpiperidine derivatives have shown significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. IC50 values for these compounds ranged from approximately 19.9 µM to 75.3 µM against cancer cells, indicating promising activity that warrants further investigation .

- Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on specific enzymes such as cathepsin K and other proteases involved in cancer progression. In vitro studies have demonstrated moderate-to-strong inhibitory activity against these enzymes, suggesting that this compound may serve as a lead compound for developing new therapeutic agents targeting these pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | Key Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| Benzoylpiperidine | Benzoyl group attached to piperidine | Anticancer (breast/ovarian) | 19.9 - 75.3 µM |

| Piperidinamide derivatives | Variations in amide substitutions | Cathepsin K inhibition | Moderate-to-strong |

| Methyl derivatives | Methyl ester at carboxylic position | Potential enzyme interaction | Not specified |

These findings indicate that modifications to the piperidine ring and substituents can significantly influence the biological activity of these compounds.

Case Studies

Several studies have highlighted the potential of compounds related to this compound:

- Antiproliferative Studies : A study evaluating various benzoylpiperidine derivatives found that modifications led to enhanced activity against MCF-7 breast cancer cells, with some compounds achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

- Enzymatic Assays : Research focused on cathepsin K inhibitors demonstrated that introducing specific functional groups improved binding affinity and inhibitory potency, suggesting a pathway for optimizing this compound for therapeutic use .

Q & A

Q. What are the common synthetic routes for Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer:

Synthesis typically involves coupling a piperidine-2-carboxylate precursor with a 3-aminobenzoyl group. Evidence from analogous compounds (e.g., tert-butylcarbamoyl derivatives) highlights the use of L-amino acids (e.g., L-proline) as chiral starting materials, followed by sequential reactions with ketones and isocyanates . Yields vary significantly (8–41%) depending on substituents, solvents, and coupling agents. For example, DCM or DMF as solvents and bases like NEt₃ improve reaction efficiency in sulfonylation steps . Optimization of reaction time, temperature, and purification methods (e.g., flash chromatography) is critical to maximize yield .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is crucial for confirming stereochemistry and functional groups. Key features include: - ¹H NMR: Peaks for the methyl ester (δ ~3.7 ppm), piperidine protons (δ ~1.5–3.5 ppm), and aromatic protons from the 3-aminobenzoyl group (δ ~6.5–7.5 ppm) .

- ¹³C NMR: Carbonyl signals (e.g., ester at ~170 ppm, amide at ~165 ppm) and aromatic carbons .

Infrared (IR) spectroscopy identifies carbonyl stretches (ester: ~1740 cm⁻¹; amide: ~1650 cm⁻¹). LC/MS confirms molecular weight and purity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer:

Follow hazard codes P311–P315 (immediate medical attention if exposed) and P302+P352 (skin washing with soap/water) . Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood. Dispose of waste via licensed facilities, adhering to federal and local regulations .

Advanced Research Questions

Q. How can researchers resolve stereochemical challenges during the synthesis of this compound?

- Methodological Answer:

Stereochemical control is achieved through chiral starting materials (e.g., L-proline) or chiral resolution techniques. Diastereomers formed during synthesis can be separated using preparative HPLC or chiral chromatography . For example, reports diastereomeric ratios resolved via LC/MS. Computational modeling (e.g., molecular dynamics in ) may predict stereochemical outcomes to guide synthetic design.

Q. What strategies can mitigate low yields in coupling reactions involving the 3-aminobenzoyl group?

- Methodological Answer:

Low yields (e.g., 8% in ) often stem from steric hindrance or poor nucleophilicity of the amine. Strategies include: - Activating the carboxyl group with coupling agents like EDCI/HOBt .

- Using high-boiling solvents (e.g., DMF) to improve reaction homogeneity .

- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency.

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer:

Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in acyl transfer or nucleophilic substitution reactions . Molecular docking studies (as in ) assess binding affinity for biological targets, guiding structure-activity relationship (SAR) optimization.

Q. What are the challenges in scaling up the synthesis from milligram to gram scale, and how can they be addressed?

- Methodological Answer:

Scaling up faces issues like exothermic reactions, purification bottlenecks, and solvent volume constraints. Solutions include: - Process Optimization: Transitioning from batch to flow chemistry for better heat/mass transfer .

- Alternative Purification: Using centrifugal partition chromatography (CPC) or recrystallization instead of column chromatography .

- Solvent Recovery: Implementing distillation systems to recycle solvents like DCM .

Data Contradiction Analysis

- Yield Discrepancies: reports yields ranging from 8% to 41% for similar piperidine derivatives. Contradictions arise from varying substituents (e.g., tert-butyl vs. n-butyl carbamoyl groups) and reaction conditions. Researchers must systematically test parameters (temperature, catalyst loading) to identify optimal protocols for their target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.